molecular formula C12H12N2O2 B5469312 2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide

2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide

Cat. No.: B5469312
M. Wt: 216.24 g/mol
InChI Key: AFEIJLUSZUKBHP-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide is a heterocyclic compound that features an oxazole ring and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common method involves the reaction of 3-methylphenylacetic acid with an appropriate oxazole precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds .

Scientific Research Applications

2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as oxazol-2(3H)-ones and trifluoromethylpyridines .

Uniqueness

2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both an oxazole ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-3-2-4-10(7-9)8-12(15)13-11-5-6-16-14-11/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEIJLUSZUKBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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